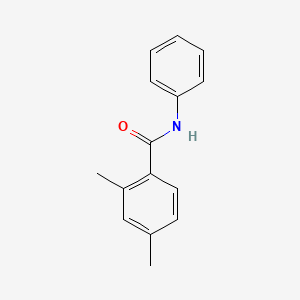

2,4-dimethyl-N-phenylbenzamide

Vue d'ensemble

Description

2,4-dimethyl-N-phenylbenzamide, commonly known as DMBA, is a synthetic compound that is widely used in scientific research. It is a member of the amide family of organic compounds and is commonly used as a reagent in organic synthesis. DMBA is a white crystalline solid that is soluble in organic solvents and has a melting point of 96-97°C.

Mécanisme D'action

DMBA is known to cause DNA damage by forming adducts with DNA bases. The adducts can lead to mutations and eventually cancer development. DMBA is metabolized in the liver to its active form, which then reacts with DNA. The mechanism of action of DMBA is complex and involves multiple pathways.

Biochemical and Physiological Effects:

DMBA has been shown to induce tumors in experimental animals. It is known to cause DNA damage and mutations. DMBA is also known to cause oxidative stress and inflammation. DMBA has been shown to affect the immune system and alter gene expression. The biochemical and physiological effects of DMBA are complex and depend on the dose and duration of exposure.

Avantages Et Limitations Des Expériences En Laboratoire

DMBA is a widely used reagent in organic synthesis and is readily available. It is also a model carcinogen in cancer research and is commonly used to study the mechanism of cancer development. However, DMBA has limitations in lab experiments. It is known to be unstable and can decompose over time. DMBA is also toxic and requires careful handling.

Orientations Futures

There are many future directions for DMBA research. One area of interest is the development of new synthetic methods for DMBA. Another area of interest is the study of the mechanism of action of DMBA and its role in cancer development. DMBA is also of interest in the study of DNA damage and repair mechanisms. Future research may also focus on the development of new drugs that target DMBA-induced tumors.

In conclusion, DMBA is a synthetic compound that is widely used in scientific research. It is a reagent in organic synthesis and a model carcinogen in cancer research. DMBA is known to cause DNA damage and mutations and has complex biochemical and physiological effects. While DMBA has advantages in lab experiments, it also has limitations and requires careful handling. There are many future directions for DMBA research, including the development of new synthetic methods and the study of its role in cancer development.

Méthodes De Synthèse

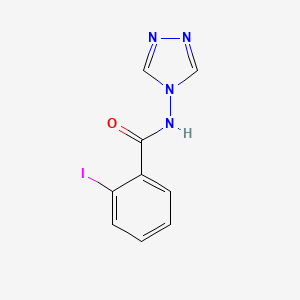

DMBA can be synthesized by reacting 2,4-dimethylbenzoic acid with N-phenylhydroxylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction yields DMBA as a white crystalline solid with a yield of approximately 70%.

Applications De Recherche Scientifique

DMBA is widely used in scientific research as a reagent in organic synthesis. It is also used as a model carcinogen in cancer research. DMBA is known to induce tumors in experimental animals and is commonly used to study the mechanism of cancer development. DMBA is also used in the study of DNA damage and repair mechanisms.

Propriétés

IUPAC Name |

2,4-dimethyl-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-11-8-9-14(12(2)10-11)15(17)16-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMUMJCNWMIVMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901306735 | |

| Record name | 2,4-Dimethyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901306735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5180-83-6 | |

| Record name | 2,4-Dimethyl-N-phenylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5180-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901306735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-hydroxy-3-methylbenzoyl)hydrazono]-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B5730831.png)

![2-[4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B5730876.png)

![methyl 2-{[(2-chlorophenyl)acetyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B5730884.png)

![5-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5730895.png)

![4-benzyl-1-[(3,4-dimethylphenoxy)acetyl]piperidine](/img/structure/B5730896.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5730923.png)